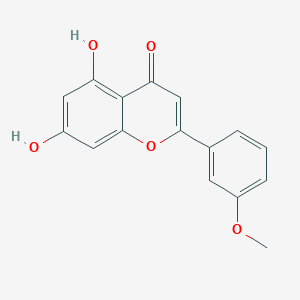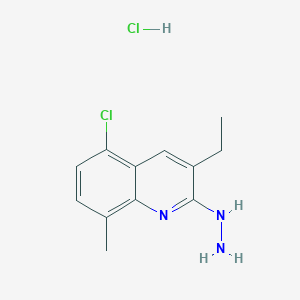![molecular formula C16H27NO3 B11845254 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 94329-49-4](/img/structure/B11845254.png)
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxyethoxy)-14-azadispiro[5152]pentadecan-15-one is a complex organic compound with a unique structure characterized by multiple spirocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves multiple steps. One common method includes the reaction of piperazine with piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction, the product is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product undergoes vacuum reduced pressure rectification to obtain high-purity this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient solvents and recycling of intermediates are key aspects of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one: A structurally similar compound with comparable properties and applications.
1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one: Another spirocyclic compound with similar chemical behavior.
Uniqueness
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
94329-49-4 |
|---|---|
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
Clé InChI |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)





![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)
![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)
![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)


![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
